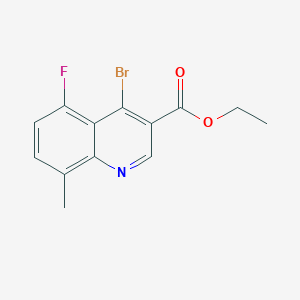

Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate

CAS No.:

Cat. No.: VC17437230

Molecular Formula: C13H11BrFNO2

Molecular Weight: 312.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11BrFNO2 |

|---|---|

| Molecular Weight | 312.13 g/mol |

| IUPAC Name | ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H11BrFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3 |

| Standard InChI Key | ZTHCYGPYVAJQKT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Br |

Introduction

Structural and Chemical Profile of Ethyl 4-Bromo-5-Fluoro-8-Methylquinoline-3-Carboxylate

Molecular Architecture and Substituent Effects

The quinoline core of ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate consists of a bicyclic aromatic system fused from a benzene ring and a pyridine ring. Key substituents include:

-

Bromine at C4: A heavy halogen introducing steric bulk and polarizability, potentially enhancing electrophilic reactivity .

-

Fluorine at C5: An electron-withdrawing group that modulates electronic density and improves metabolic stability .

-

Methyl at C8: A hydrophobic group that may influence molecular planarity and membrane permeability .

-

Ethyl Ester at C3: A prodrug-friendly moiety that can be hydrolyzed to a carboxylic acid in vivo .

The molecular formula is inferred as C₁₃H₁₁BrFNO₂, with a molecular weight of 328.15 g/mol. Comparatively, the chloro analog (ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate) has a molecular weight of 267.68 g/mol , highlighting bromine’s substantial contribution to mass.

Spectroscopic Characterization

While direct spectral data for the bromo-fluoro derivative is unavailable, analogous compounds provide a foundation for prediction:

-

¹H NMR: The methyl group at C8 is expected as a singlet near δ 2.5 ppm, while the ethyl ester’s methylene protons may split into a quartet (δ 4.3–4.5 ppm) and a triplet (δ 1.3–1.5 ppm).

-

¹³C NMR: The carbonyl carbon of the ester group typically resonates at δ 165–170 ppm, with the quinoline carbons appearing between δ 120–150 ppm .

-

IR Spectroscopy: Stretching vibrations for the ester C=O (∼1700 cm⁻¹) and aromatic C-Br (∼550 cm⁻¹) are anticipated.

Synthetic Routes and Optimization Strategies

Reaction Conditions and Yield Considerations

-

Bromination Efficiency: Chloro analogs achieve 40–65% yields under similar conditions ; bromine’s larger size may reduce yield to 30–50% due to steric hindrance.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) would isolate the product.

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

logP: Estimated at 2.8–3.2 (compared to 2.5 for the chloro analog ), suggesting moderate lipophilicity suitable for oral bioavailability.

-

Aqueous Solubility: <10 mg/L at pH 7.4, necessitating prodrug strategies or formulation aids.

Stability Profiles

-

Hydrolytic Stability: The ethyl ester is prone to hydrolysis in basic conditions, forming the carboxylic acid derivative.

-

Photostability: Bromine’s polarizability may increase susceptibility to light-induced degradation compared to chloro analogs .

Biological Activities and Mechanistic Insights

Anticancer Activity

While unstudied for this compound, fluoroquinolines demonstrate topoisomerase II inhibition. A hypothetical mechanism involves:

-

Intercalation into DNA helices.

-

Stabilization of topoisomerase-DNA cleavage complexes.

-

Induction of apoptosis in rapidly dividing cells.

Comparative Analysis with Structural Analogs

Future Directions and Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume